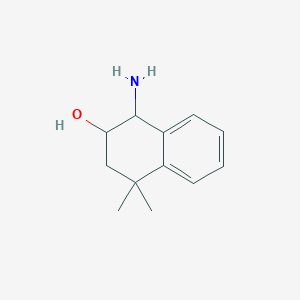

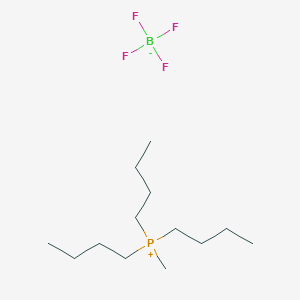

![molecular formula C37H38O20 B1640401 quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside CAS No. 448948-20-7](/img/structure/B1640401.png)

quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside

Overview

Description

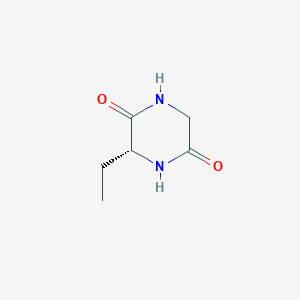

Quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside is a flavonoid compound . It has a molecular weight of 802.7 and a molecular formula of C37H38O20 . It is a type of flavonoid and is yellow in color .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 802.7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The predicted boiling point is 1141.6±65.0 °C and the predicted density is 1.76±0.1 g/cm3 .Scientific Research Applications

Antioxidant Mechanism

Quercetin exhibits significant antioxidant properties by modulating enzymes or substances that enhance antioxidant capabilities, thereby preventing disease development. It increases the body’s antioxidant capacity by regulating levels of glutathione (GSH) and catalyzing the decomposition of harmful substances within the body .

Neuroprotective Effects

This compound promotes functional recovery after cerebral ischemia by enhancing antioxidant signaling and increasing resistance to apoptosis through various pathways such as TGF-β2/PI3K/AKT . It also improves cognitive function and reduces the risk of neurodegenerative diseases due to its ability to alleviate oxidative stress .

Melanogenesis Stimulation

Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside has been found to stimulate melanogenesis in B16 cells without exhibiting cytotoxicity. It effectively stimulates melanin content and intracellular tyrosinase activity, which is crucial for pigmentation processes .

Anticancer Activity

The compound shows potential anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis. Its anti-inflammatory properties also contribute to its therapeutic potential against various cancers .

Cardioprotective Properties

Quercetin has cardioprotective effects, making it beneficial against cardiovascular diseases. It achieves this through its antioxidant and anti-inflammatory effects, which help in managing heart health .

Antiviral and Antibacterial Effects

Several quercetin formulations are effective against viruses like the influenza-A virus and bacteria, showcasing its potential as an antiviral and antibacterial agent .

Management of Metabolic Disorders

It is found to be beneficial against diabetes by influencing metabolic pathways and improving insulin sensitivity. This makes it a potential therapeutic agent for managing metabolic disorders .

Anti-inflammatory Effects

Quercetin’s anti-inflammatory properties involve inhibiting the production of inflammatory cytokines and enzymes, making it a potential therapeutic agent for various inflammatory conditions such as allergy asthma, peptic ulcers, osteoporosis, arthritis, and eye disorders .

Mechanism of Action

Target of Action

The primary targets of this compound are the microphthalmia-associated transcription factor (MITF) , a key melanogenic regulatory factor, and melanogenic enzymes such as tyrosinase (TYR) and tyrosinase-related protein-1 (TRP-1) and 2 (TRP-2) . These targets play a crucial role in melanogenesis, the process of melanin production in the skin.

Mode of Action

The compound, also known as CC7, interacts with its targets by upregulating their expression levels . This interaction is facilitated by the upregulation of the phosphorylation of stress-regulated protein kinase (p38) and c-Jun N-terminal kinase (JNK). Additionally, CC7 upregulates phosphor-protein kinase B (Akt) and Glycogen synthase kinase-3 beta (GSK-3β), which increases the content of β-catenin in the cell cytoplasm .

Biochemical Pathways

The compound affects the MAPKs and Akt/GSK3β/β-Catenin signaling pathways . The upregulation of these pathways leads to an increase in melanin synthesis and tyrosinase activity, promoting melanogenesis .

Result of Action

The result of the compound’s action is an increased melanogenesis effect in B16 cells . This effect is accompanied by stimulated melanin content and intracellular tyrosinase activity . The compound demonstrates a melanogenic-promoting effect without exhibiting cytotoxicity .

Action Environment

Environmental factors such as heat, pH, and metal ions may impact the chemical stability of quercetin during food preparation and storage . These factors could potentially influence the compound’s action, efficacy, and stability. Furthermore, the use of delivery technologies, such as lipid-based carriers, nanoparticles, inclusion complexes, micelles, and conjugate-based encapsulation, has the potential to increase the stability and bioavailability of quercetin and, consequently, its health advantages .

Future Directions

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38O20/c1-51-21-8-14(2-5-18(21)41)3-7-25(44)52-13-24-28(46)30(48)32(50)36(55-24)57-35-31(49)27(45)23(12-38)54-37(35)56-34-29(47)26-20(43)10-16(39)11-22(26)53-33(34)15-4-6-17(40)19(42)9-15/h2-11,23-24,27-28,30-32,35-43,45-46,48-50H,12-13H2,1H3/b7-3+/t23-,24-,27+,28-,30+,31+,32-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHCPMKLCPDUEY-XLXDBILHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

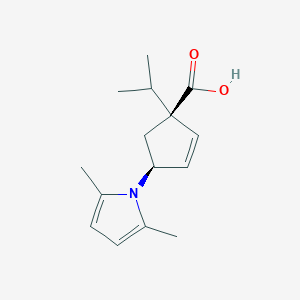

![N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepin-2-yl]trifluoromethanesulfonamide](/img/structure/B1640335.png)

![2-[(2S)-2-Pyrrolidinyl]-5,6-dimethyl-1H-benzoimidazole](/img/structure/B1640357.png)